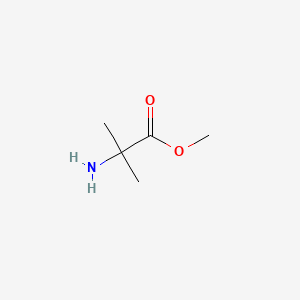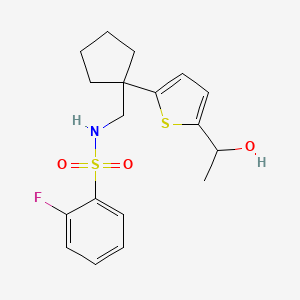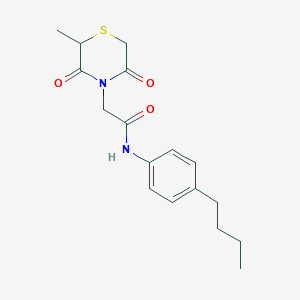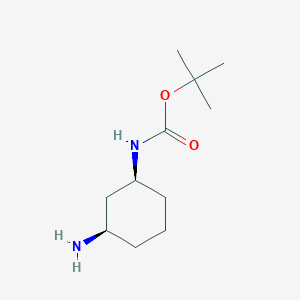
2-(2-chloro-6-fluorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloro-6-fluorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide, also known as CFTR modulator, is a chemical compound that is used in scientific research to study the cystic fibrosis transmembrane conductance regulator (CFTR) protein. The CFTR protein is responsible for regulating chloride ion transport across cell membranes, and mutations in the CFTR gene can lead to cystic fibrosis, a life-threatening genetic disorder. CFTR modulators like 2-(2-chloro-6-fluorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide have been developed to target specific mutations in the CFTR protein and improve its function.
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
The compound is a part of chemical studies involving the synthesis of derivatives with specific structural features aimed at enhancing biological activity or exploring chemical reactivity. For instance, derivatives of similar structures have been synthesized to investigate their anti-inflammatory, antimicrobial, and anticonvulsant activities. These studies contribute to the broader understanding of how modifications in chemical structure can influence biological activity and chemical stability, offering insights into the design of new compounds with optimized properties.
Biological Activities and Applications
Research on compounds structurally related to "2-(2-chloro-6-fluorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide" has revealed promising biological activities, such as anti-inflammatory and antimicrobial effects. For example, studies on sulfide and sulfone derivatives of similar compounds have shown antimicrobial activity against a range of pathogens, including Gram-negative and Gram-positive bacteria, as well as fungi. These findings underscore the potential of such compounds in the development of new antimicrobial agents to address the growing challenge of antibiotic resistance.
Potential Therapeutic Applications
The exploration of the therapeutic potential of derivatives related to this compound extends to areas such as anticoagulation and pain management. Research has identified derivatives as potent thrombin inhibitors, highlighting their potential in the prevention and treatment of thrombotic disorders. Additionally, the antinociceptive (pain-relieving) and anti-inflammatory properties of certain derivatives suggest potential applications in pain management and inflammatory conditions.
Material Science and Electrochemical Applications
Beyond biomedical applications, research into compounds with similar structures has ventured into material science and electrochemistry. Studies on the polymerization of related compounds and their capacitance properties in electrochemical applications demonstrate the versatility of these chemical structures. Such research points to potential uses in developing new materials for electronic and energy storage applications, expanding the scope of applications beyond the pharmaceutical and biomedical fields.
For detailed references and further reading on the specific studies and findings related to the synthesis, biological activities, and applications of related compounds, please refer to the following sources:
- Synthesis and antimicrobial activity of sulfide and sulfone derivatives (Badiger et al., 2013).
- 2-(2-Chloro-6-fluorophenyl)acetamides as potent thrombin inhibitors (Lee et al., 2007).
- Facile electrochemical polymerization of 2-(thiophen-2-yl)furan and the enhanced capacitance properties of its polymer (Mo et al., 2015).
Propriétés
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFNO2S/c18-13-3-1-4-14(19)12(13)9-17(21)20-10-11-6-7-15(22-11)16-5-2-8-23-16/h1-8H,9-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPJIEDPJQWFDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NCC2=CC=C(O2)C3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-6-fluorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-[4-(methylsulfanyl)phenyl]acetamide](/img/structure/B2523751.png)
![N-(1-Cyanocyclopentyl)-2-[[11-(4-ethoxyphenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetamide](/img/structure/B2523752.png)
![Benzo[d]thiazol-2-yl(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2523753.png)
![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-cyclohexylcarbamate](/img/structure/B2523754.png)



![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-methylbenzamide hydrochloride](/img/structure/B2523761.png)
![5-Chloro-6-[[4-(3-cyclopropyl-6-oxopyridazin-1-yl)cyclohexyl]amino]pyridine-3-carbonitrile](/img/structure/B2523762.png)

